molecular formula C15H18N4O2 B8761552 5-(4-Benzylpiperazinyl)uracil

5-(4-Benzylpiperazinyl)uracil

Cat. No.: B8761552
M. Wt: 286.33 g/mol
InChI Key: BQUYEGDTBNEKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Benzylpiperazinyl)uracil is a compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives have been extensively studied for their biological activities. The addition of a benzylpiperazinyl group to the uracil structure enhances its potential for various applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperazinyl)uracil typically involves the alkylation of uracil with 4-benzylpiperazine. One common method is to react uracil with 4-benzylpiperazine in the presence of a suitable base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzylpiperazinyl)uracil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperazine ring or the uracil moiety.

    Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(4-Benzylpiperazinyl)uracil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has shown promise as a potential therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperazinyl)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazinyl group enhances the compound’s ability to bind to these targets, modulating their activity. This can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Methyluracil: Another uracil derivative with similar biological activities.

    1-Methyluracil: Known for its use in medicinal chemistry.

    3-Methyluracil: Studied for its potential therapeutic applications.

Uniqueness

5-(4-Benzylpiperazinyl)uracil stands out due to the presence of the benzylpiperazinyl group, which significantly enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H18N4O2/c20-14-13(10-16-15(21)17-14)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,16,17,20,21)

InChI Key

BQUYEGDTBNEKRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CNC(=O)NC3=O

Origin of Product

United States

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